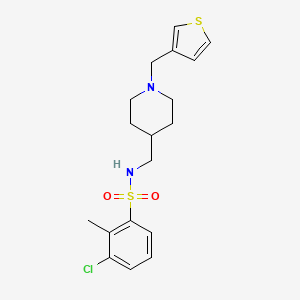

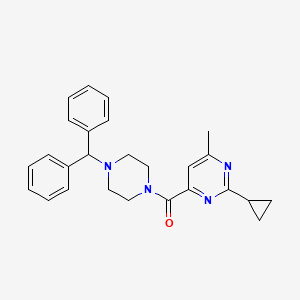

3-氯-2-甲基-N-((1-(噻吩-3-基甲基)哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-chloro-2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its potential biological activities, particularly in anticancer research. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related sulfonamide derivatives with similar structural motifs and potential anticancer properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or other related precursors. For instance, the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives was achieved by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined to crystallize in the monoclinic space group with a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . This information is valuable for understanding the three-dimensional arrangement of atoms in the compound and can provide insights into its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is influenced by the substituents on the aromatic ring and the nature of the amine component. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar sulfonamide derivatives. For example, the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides involved the reaction of chloro-substituted benzenesulfonamide with hydrazonyl bromides . These reactions are indicative of the types of chemical transformations that sulfonamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application as potential therapeutic agents. The metabolic stability of these compounds, for instance, is an important factor in their pharmacokinetic profile. Some of the synthesized compounds demonstrated moderate metabolic stability when tested in the presence of pooled human liver microsomes and NADPH . These properties are essential for the development of sulfonamide derivatives as drugs, as they affect the compound's behavior in biological systems.

科学研究应用

合成和结构表征

对磺酰胺化合物的研究重点在于合成和结构表征,旨在开发具有潜在药理活性的新型化合物。例如,程德举(2015)探讨了甲基苯磺酰胺 CCR5 拮抗剂的合成,强调了其在 HIV-1 感染预防药物开发中的潜力 程德举,2015。

生物学评估和酶抑制

磺酰胺已被评估其生物活性,特别是作为酶抑制剂。H. Oinuma 等人(1991)制备并评估了一系列新型苯磺酰胺作为有效的膜结合磷脂酶 A2 抑制剂,显示出在减小大鼠心肌梗塞方面具有显着的潜力 H. Oinuma 等人,1991。

碳酸酐酶同工酶抑制

A. Alafeefy 等人(2015)的一项研究调查了结合各种部分的苯磺酰胺作为碳酸酐酶同工酶的抑制剂,表明对某些同种型具有低纳摩尔活性,表明具有治疗应用的潜力 A. Alafeefy 等人,2015。

用于疾病治疗的新型化合物合成

研究还深入到合成用于潜在疾病治疗的新型化合物。Nabih Lolak 等人(2019)报道了合成结合三嗪部分的脲代苯磺酰胺作为碳酸酐酶抑制剂,突出了其选择性和效力,特别是对于与癌症相关的同种型 Nabih Lolak 等人,2019。

作用机制

Target of Action

It’s worth noting that both thiophene and indole derivatives, which are structurally similar to this compound, have been reported to possess a wide range of therapeutic properties . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Based on the structural similarity to thiophene and indole derivatives, it can be inferred that the compound might interact with its targets through a variety of mechanisms, potentially including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiophene and indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Based on the known effects of structurally similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .

属性

IUPAC Name |

3-chloro-2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O2S2/c1-14-17(19)3-2-4-18(14)25(22,23)20-11-15-5-8-21(9-6-15)12-16-7-10-24-13-16/h2-4,7,10,13,15,20H,5-6,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUGPHMQZHWQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2529119.png)